INCB13739 Clinical Glycemic Efficacy vs. Placebo and Class-Level Benchmarking
In a 12-week randomized, double-blind, placebo-controlled Phase II trial (NCT00698230) involving 302 T2DM patients inadequately controlled on metformin monotherapy (mean baseline HbA1c 8.3%), INCB13739 200 mg once daily produced a placebo-adjusted HbA1c reduction of −0.6% [1]. This translates to a clinically meaningful improvement in glycemic control, contrasting with BI 187004 which demonstrated no clinically relevant glycemic effects in a 28-day T2DM study despite achieving >90% 11β-HSD1 inhibition in adipose tissue [2]. Additionally, INCB13739 reduced HOMA-IR by −24% versus placebo [1], a magnitude of insulin sensitivity improvement not consistently observed across the 11β-HSD1 inhibitor class.
| Evidence Dimension | Glycemic efficacy (HbA1c change from baseline) |
|---|---|
| Target Compound Data | HbA1c reduction: −0.6% (placebo-adjusted); FPG reduction: −24 mg/dL; HOMA-IR reduction: −24% |
| Comparator Or Baseline | Placebo (baseline); BI 187004 (no clinically relevant glycemic effect) |
| Quantified Difference | INCB13739: significant HbA1c reduction (P < 0.05 vs placebo); BI 187004: no significant HbA1c change vs placebo |
| Conditions | 12-week Phase II RCT; T2DM patients on metformin monotherapy; baseline HbA1c 8.3%; INCB13739 dose 200 mg q.d. |
Why This Matters
Demonstrated clinical efficacy in glycemic control is a prerequisite for any translational metabolic research program, and INCB13739 remains one of the few 11β-HSD1 inhibitors with published positive Phase II HbA1c data.
- [1] Rosenstock J, Banarer S, Fonseca VA, et al. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy. Diabetes Care. 2010;33(7):1516-1522. View Source
- [2] Heise T, Morrow L, Hompesch M, et al. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity. Diabetes Obes Metab. 2022. View Source
